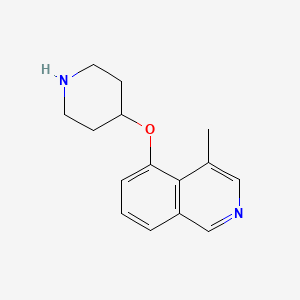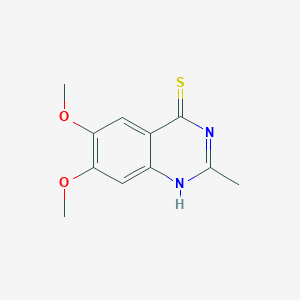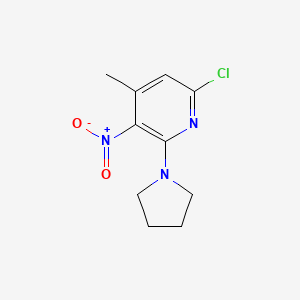
2-Chloro-7-propoxyquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-propoxyquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the second position and a propoxy group at the seventh position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 2-propoxybenzoic acid.
Formation of Quinazolinone Ring: The starting materials undergo a cyclization reaction to form the quinazolinone ring. This can be achieved through various methods, including condensation reactions and cyclization under acidic or basic conditions.
Introduction of Propoxy Group: The propoxy group is introduced at the seventh position of the quinazolinone ring through nucleophilic substitution reactions. Common reagents used for this step include propyl bromide or propyl iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-propoxyquinazolin-4(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced quinazolinone derivatives.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups and oxidation states. These derivatives may exhibit distinct chemical and biological properties.
Scientific Research Applications
2-Chloro-7-propoxyquinazolin-4(1H)-one:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7-propoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-Chloro-7-propoxyquinazolin-4(1H)-one: can be compared with other similar compounds in the quinazolinone family, such as:
2-Chloroquinazolin-4(1H)-one: Lacks the propoxy group at the seventh position, which may result in different chemical and biological properties.
7-Propoxyquinazolin-4(1H)-one: Lacks the chlorine atom at the second position, which may affect its reactivity and biological activity.
2-Methyl-7-propoxyquinazolin-4(1H)-one: Contains a methyl group instead of a chlorine atom at the second position, which may influence its chemical behavior and biological effects.
The presence of both the chlorine atom and the propoxy group in This compound imparts unique properties that distinguish it from other quinazolinone derivatives. These properties may include enhanced reactivity, improved biological activity, and specific interactions with molecular targets.
Properties
CAS No. |
62484-46-2 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-7-propoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-5-16-7-3-4-8-9(6-7)13-11(12)14-10(8)15/h3-4,6H,2,5H2,1H3,(H,13,14,15) |
InChI Key |
JYKSAJHCSICKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)
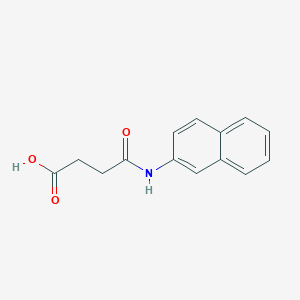
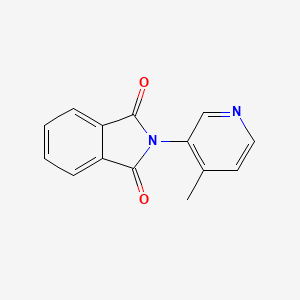
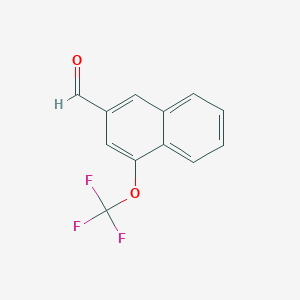
![1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11870535.png)

![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)

